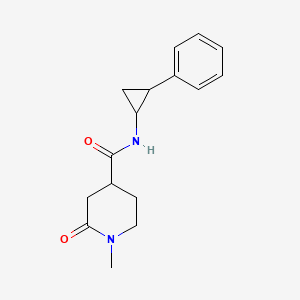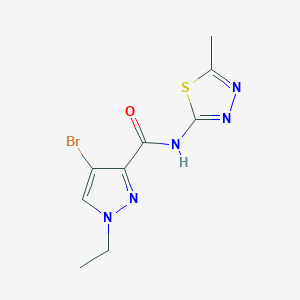
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide, also known as PAC-1, is a small molecule that has shown potential for cancer treatment. It was first identified in 2008 by researchers at the University of Illinois at Urbana-Champaign. PAC-1 has been found to selectively induce apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy.
Mécanisme D'action
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has been found to selectively induce apoptosis in cancer cells through a novel mechanism. It works by binding to procaspase-3, an inactive precursor to the enzyme caspase-3, which plays a key role in the apoptotic pathway. This binding activates procaspase-3, leading to the activation of caspase-3 and subsequent apoptosis of the cancer cell.
Biochemical and Physiological Effects
Studies have shown that 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has a selective effect on cancer cells, inducing apoptosis while leaving healthy cells unharmed. It has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer. 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has also been found to have minimal toxicity in animal studies, suggesting that it may be a safe and effective treatment option.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide and to optimize its efficacy.
Orientations Futures
There are several potential future directions for research on 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, researchers are exploring the use of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide in combination with other cancer therapies to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide and to identify potential biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 2-phenylcyclopropylamine with ethyl acrylate. The resulting product is then treated with lithium aluminum hydride to reduce the ester group to an alcohol. The alcohol is then reacted with 4-chloro-1-methylpiperidine-2,6-dione to form 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has been the subject of numerous scientific studies in recent years. Researchers have investigated its potential as a cancer treatment agent, as well as its mechanism of action and physiological effects.
Propriétés
IUPAC Name |
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-8-7-12(9-15(18)19)16(20)17-14-10-13(14)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHXNTVUZJYTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)NC2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7532050.png)

![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)


![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7532076.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)

![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)

![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)